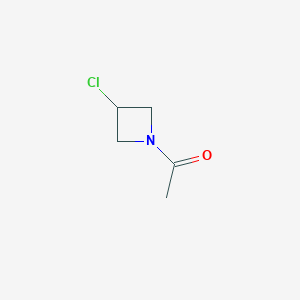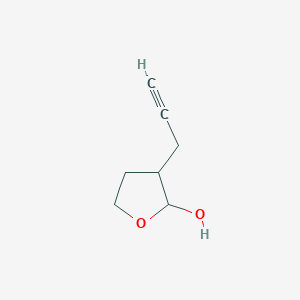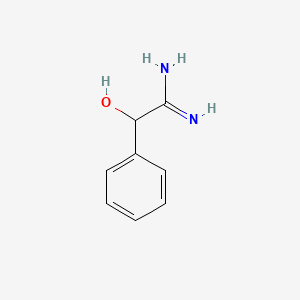
Azetidine, 1-acetyl-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloroazetidin-1-yl)ethanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro group attached to the azetidine ring and an ethanone group. Azetidines are known for their unique reactivity due to the ring strain associated with the four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-chloroazetidin-1-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3-chloroazetidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chloroazetidin-1-yl)ethanone may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient heat transfer and minimizes the risk of side reactions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloroazetidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted azetidines with various functional groups.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-(3-chloroazetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chloroazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The ethanone group can undergo various transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
1-(3-chloroazetidin-1-yl)ethanone can be compared with other azetidine derivatives:
1-(3-bromoazetidin-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group. It may exhibit different reactivity and biological activities.
1-(3-iodoazetidin-1-yl)ethanone: Contains an iodo group, which can lead to different chemical and biological properties.
1-(3-fluoroazetidin-1-yl)ethanone: The presence of a fluoro group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(3-chloroazetidin-1-yl)ethanone lies in its specific reactivity due to the chloro group and the ring strain associated with the azetidine ring. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
179894-10-1 |
|---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.57 g/mol |
IUPAC Name |
1-(3-chloroazetidin-1-yl)ethanone |
InChI |
InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3 |
InChI Key |
GHIRQJGODJTKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)


![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)


![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)
